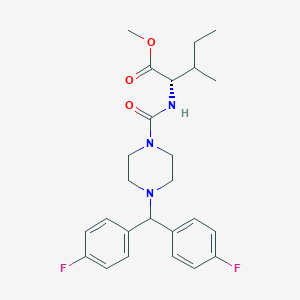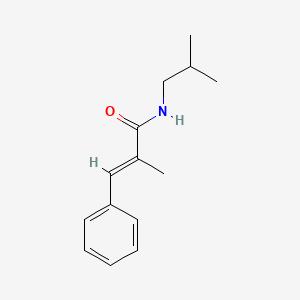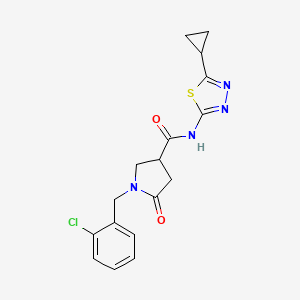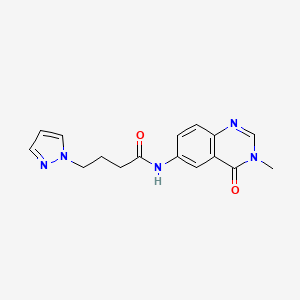![molecular formula C21H23N3O5 B11011357 N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B11011357.png)
N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(cyclohexylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide is a complex organic compound with a molecular formula of C20H23N3O5 This compound is characterized by the presence of a cyclohexylamino group, a carbonyl group, and a nitrobenzamide moiety
Preparation Methods
The synthesis of N-{2-[(cyclohexylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the cyclohexylamino intermediate: This step involves the reaction of cyclohexylamine with a suitable carbonyl-containing compound under controlled conditions.
Coupling with the phenyl group: The intermediate is then coupled with a phenyl group through a series of reactions, often involving catalysts and specific reaction conditions to ensure the desired product is formed.
Introduction of the nitro and methoxy groups:
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
N-{2-[(cyclohexylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in significant changes in the compound’s properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{2-[(cyclohexylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to form complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[(cyclohexylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
N-{2-[(cyclohexylamino)carbonyl]phenyl}-4-methoxy-3-nitrobenzamide can be compared with similar compounds such as:
N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-methyl-3-nitrobenzamide: This compound has a similar structure but with a methyl group instead of a methoxy group.
N-{2-[(cyclohexylamino)carbonyl]phenyl}-4-chloro-3-nitrobenzamide: This compound has a chloro group instead of a methoxy group.
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C21H23N3O5/c1-29-19-12-11-14(13-18(19)24(27)28)20(25)23-17-10-6-5-9-16(17)21(26)22-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,22,26)(H,23,25) |
InChI Key |
NZCNMDIIGYHZEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide](/img/structure/B11011281.png)
![N-[2-(1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11011282.png)
![4-ethyl-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11011288.png)
![3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11011299.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11011302.png)

![3,6-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11011313.png)

![(2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B11011336.png)
![methyl N-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate](/img/structure/B11011337.png)

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(6-nitro-4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11011347.png)
![N-[4-(acetylsulfamoyl)phenyl]-4-(propanoylamino)benzamide](/img/structure/B11011354.png)
